molecular formula C15H17N3O3 B4130404 3-methyl-4-oxo-N-(tetrahydro-2-furanylmethyl)-3,4-dihydro-1-phthalazinecarboxamide

3-methyl-4-oxo-N-(tetrahydro-2-furanylmethyl)-3,4-dihydro-1-phthalazinecarboxamide

Cat. No.: B4130404
M. Wt: 287.31 g/mol
InChI Key: HNHANSHSSAUPQM-UHFFFAOYSA-N
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Description

3-Methyl-4-oxo-N-(tetrahydro-2-furanylmethyl)-3,4-dihydro-1-phthalazinecarboxamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the phthalazine class of heterocyclic compounds, which are known for their diverse biological and chemical properties[_{{{CITATION{{{_2{(3Z)-1-METHYL-3-4-OXO-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-1,3 ....

Properties

IUPAC Name

3-methyl-4-oxo-N-(oxolan-2-ylmethyl)phthalazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-18-15(20)12-7-3-2-6-11(12)13(17-18)14(19)16-9-10-5-4-8-21-10/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHANSHSSAUPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the phthalazine core. One common approach is the condensation of phthalic anhydride with hydrazine to form phthalazine, followed by further functionalization[_{{{CITATION{{{_2{(3Z)-1-METHYL-3-4-OXO-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-1,3 ....

Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{(3Z)-1-METHYL-3-4-OXO-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-1,3 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Scientific Research Applications

This compound has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry[_{{{CITATION{{{_2{(3Z)-1-METHYL-3-4-OXO-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-1,3 ....

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.

  • Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of certain diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{_2{(3Z)-1-METHYL-3-4-OXO-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXO-1,3 .... For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 3-Methyl-4-oxo-2-phenyl-N-(tetrahydro-2-furanylmethyl)-4H-chromene-8-carboxamide

  • (3Z)-1-Methyl-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

  • 9-Methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness: 3-Methyl-4-oxo-N-(tetrahydro-2-furanylmethyl)-3,4-dihydro-1-phthalazinecarboxamide stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular framework distinguishes it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-4-oxo-N-(tetrahydro-2-furanylmethyl)-3,4-dihydro-1-phthalazinecarboxamide
Reactant of Route 2
Reactant of Route 2
3-methyl-4-oxo-N-(tetrahydro-2-furanylmethyl)-3,4-dihydro-1-phthalazinecarboxamide

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